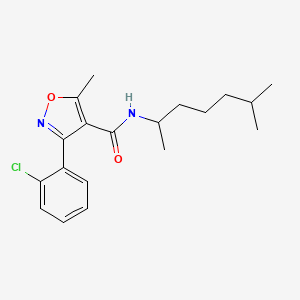
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide, also known as CDM-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of interesting properties, including the ability to modulate certain biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood, but it is thought to involve the modulation of certain ion channels and receptors in the brain. Specifically, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to increase the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of interesting properties, which could make it useful in a variety of different research applications. However, there are also some limitations to using 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide in lab experiments. For example, the mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many different directions that future research on 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide could take. One area of research that is particularly promising is the use of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide as a modulator of ion channels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide, which could provide important insights into its potential therapeutic uses. Finally, more research is needed to explore the potential limitations of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide in lab experiments, and to develop strategies for overcoming these limitations.
Scientific Research Applications
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide as a modulator of certain biochemical and physiological processes. For example, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)-5-methyl-4-isoxazolecarboxamide has been shown to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(6-methylheptan-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-12(2)8-7-9-13(3)21-19(23)17-14(4)24-22-18(17)15-10-5-6-11-16(15)20/h5-6,10-13H,7-9H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDZDYSYZKOTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976382.png)
![N~1~-(sec-butyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3976389.png)
![1-(benzylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976395.png)
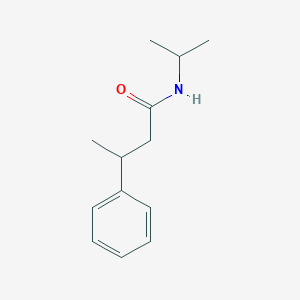
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3976410.png)
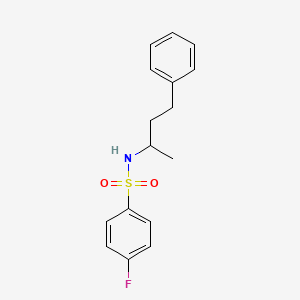
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976427.png)
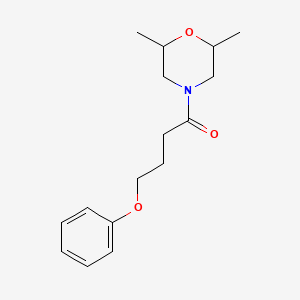
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[4-(methylsulfinyl)-2-nitrophenyl]thio}acetamide](/img/structure/B3976435.png)

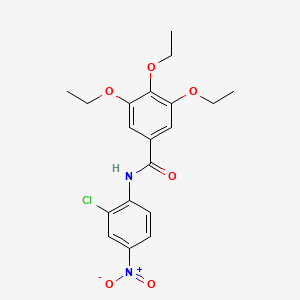
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)
![3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3976474.png)
